molecular formula C20H26N4O B5203540 1-(4-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea

1-(4-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea

Cat. No.: B5203540
M. Wt: 338.4 g/mol
InChI Key: QZMVDIOSOFKQIN-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea is a compound of interest in various fields of scientific research. It is known for its unique structure, which combines a urea moiety with a piperazine ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea typically involves the reaction of 4-methylphenyl isocyanate with 1-(2-aminoethyl)-4-phenylpiperazine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(4-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea involves its interaction with specific molecular targets. It is known to bind to certain receptors, such as dopamine receptors, and modulate their activity. This binding can lead to various downstream effects, including changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)ethyl]urea
  • 1-(4-chlorophenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea
  • 1-(4-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)propyl]urea

Uniqueness

1-(4-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea is unique due to its specific combination of a urea moiety and a phenylpiperazine structure. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and development .

Properties

IUPAC Name

1-(4-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-17-7-9-18(10-8-17)22-20(25)21-11-12-23-13-15-24(16-14-23)19-5-3-2-4-6-19/h2-10H,11-16H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMVDIOSOFKQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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